molecular formula C21H20BrN3O4 B11145390 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B11145390
M. Wt: 458.3 g/mol
InChI Key: XUSAHIBISHHVOE-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, a bromophenyl group, and a dimethoxybenzyl moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using bromobenzene derivatives.

    Attachment of the Dimethoxybenzyl Moiety: This step involves the reaction of the intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyridazinone core can interact with active sites. The dimethoxybenzyl moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide
  • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

Uniqueness

The presence of the bromophenyl group in 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide distinguishes it from its analogs, potentially offering unique binding properties and reactivity. The combination of the pyridazinone core and the dimethoxybenzyl moiety further enhances its versatility in chemical and biological applications.

Properties

Molecular Formula

C21H20BrN3O4

Molecular Weight

458.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H20BrN3O4/c1-28-18-9-3-14(11-19(18)29-2)12-23-20(26)13-25-21(27)10-8-17(24-25)15-4-6-16(22)7-5-15/h3-11H,12-13H2,1-2H3,(H,23,26)

InChI Key

XUSAHIBISHHVOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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